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Compound of Interest

Compound Name: Azosemide

Cat. No.: B1666452

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification protocols for
Azosemide, a potent loop diuretic. The information is compiled from various scientific sources,
including patents and chemical databases, to offer a comprehensive resource for researchers
and professionals in drug development.

Chemical Profile of Azosemide

Property Value Reference

2-chloro-5-(1H-tetrazol-5-yl)-
IUPAC Name N4-(thiophen-2- [1]

ylmethyl)benzenesulfonamide

CAS Number 27589-33-9 [1]
Molecular Formula C12H11CIN6O2S2 [1]
Molecular Weight 370.83 g/mol [1]
Melting Point 219.5°C [1]
Appearance Solid [1]

Synthesis of Azosemide

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1666452?utm_src=pdf-interest
https://www.benchchem.com/product/b1666452?utm_src=pdf-body
https://www.benchchem.com/product/b1666452?utm_src=pdf-body
https://chem.hbcse.tifr.res.in/wp-content/uploads/2022/04/Exp_Recrystallization.pdf
https://chem.hbcse.tifr.res.in/wp-content/uploads/2022/04/Exp_Recrystallization.pdf
https://chem.hbcse.tifr.res.in/wp-content/uploads/2022/04/Exp_Recrystallization.pdf
https://chem.hbcse.tifr.res.in/wp-content/uploads/2022/04/Exp_Recrystallization.pdf
https://chem.hbcse.tifr.res.in/wp-content/uploads/2022/04/Exp_Recrystallization.pdf
https://chem.hbcse.tifr.res.in/wp-content/uploads/2022/04/Exp_Recrystallization.pdf
https://www.benchchem.com/product/b1666452?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The primary synthetic route for Azosemide, as outlined in the literature, commences with 2,4-
dichloro-5-sulfamoylbenzoic acid. This multi-step process involves chlorination, amination,
dehydration to a nitrile, cyclization to a tetrazole, and a final nucleophilic substitution.

Click to download full resolution via product page

Figure 1: Primary synthetic pathway of Azosemide.

Experimental Protocols

Step 1: Synthesis of 2,4-dichloro-5-sulfamoylbenzoyl chloride

The synthesis begins with the chlorination of 2,4-dichloro-5-sulfamoylbenzoic acid. This is a
standard conversion of a carboxylic acid to an acyl chloride.

e Reaction: 2,4-dichloro-5-sulfamoylbenzoic acid is reacted with a chlorinating agent, such as
thionyl chloride (SOCI2) or phosphorus pentachloride (PCls), often in an inert solvent like
toluene.[2][3]

e General Procedure: To a suspension of 2,4-dichloro-5-sulfamoylbenzoic acid in toluene,
thionyl chloride is added. The mixture is heated to reflux until the reaction is complete, which
can be monitored by the cessation of gas evolution. The excess thionyl chloride and solvent
are then removed under reduced pressure to yield the crude 2,4-dichloro-5-sulfamoylbenzoyl
chloride.

Step 2: Synthesis of 2,4-dichloro-5-sulfamoylbenzamide
The resulting acyl chloride is then converted to the corresponding amide.
e Reaction: 2,4-dichloro-5-sulfamoylbenzoyl chloride is reacted with aqueous ammonia.[4]

e General Procedure: The crude 2,4-dichloro-5-sulfamoylbenzoyl chloride is dissolved in a
suitable solvent and slowly added to a cooled, concentrated solution of agueous ammonia.
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The reaction is typically exothermic and requires temperature control. The resulting
precipitate, 2,4-dichloro-5-sulfamoylbenzamide, is collected by filtration, washed with water,
and dried.

Step 3: Synthesis of 2,4-dichloro-5-cyanobenzenesulfonamide
The next step involves the dehydration of the primary amide to a nitrile.

e Reaction: 2,4-dichloro-5-sulfamoylbenzamide is treated with a dehydrating agent like
phosphorus oxychloride (POCI3).[4]

o General Procedure: 2,4-dichloro-5-sulfamoylbenzamide is suspended in phosphorus
oxychloride and the mixture is heated to reflux for several hours.[4] After completion of the
reaction, the excess phosphorus oxychloride is removed by distillation under reduced
pressure. The residue is then carefully quenched with cold water, leading to the precipitation
of 2,4-dichloro-5-cyanobenzenesulfonamide. The solid is filtered, washed with water, and
dried. A reported yield for this step is 93.7%.[4]

Step 4: Synthesis of 5-(2,4-dichloro-5-sulfamoylphenyl)-1H-tetrazole
The nitrile is then converted to a tetrazole ring through a cyclization reaction.

e Reaction: 2,4-dichloro-5-cyanobenzenesulfonamide reacts with an azide source, typically
sodium azide (NaNs), in the presence of a catalyst.[5]

o General Procedure: The 2,4-dichloro-5-cyanobenzenesulfonamide is dissolved in a polar
aprotic solvent such as N,N-dimethylformamide (DMF). Sodium azide and a catalyst, such
as ammonium chloride or a Lewis acid, are added, and the mixture is heated. The reaction
progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction
mixture is cooled and acidified with a mineral acid (e.g., HCI) to precipitate the tetrazole
product. The solid is collected by filtration, washed with water, and dried.

Step 5: Synthesis of Azosemide (Nucleophilic Substitution)

The final step is a nucleophilic aromatic substitution reaction to introduce the 2-thenylamine
side chain.
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e Reaction: 5-(2,4-dichloro-5-sulfamoylphenyl)-1H-tetrazole is reacted with 2-thenylamine in

the presence of a base.[4]

e General Procedure: The tetrazole intermediate is dissolved in a suitable solvent, and a base
(e.g., triethylamine or potassium carbonate) is added, followed by the addition of 2-
thenylamine. The reaction mixture is heated to drive the substitution. The progress of the
reaction is monitored by TLC. After completion, the reaction mixture is worked up by adding
water and acidifying to precipitate the crude Azosemide.

Alternative Synthetic Route

An alternative synthesis for a key intermediate, 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-
tetrazole, starts from 4-chloro-2-aminobenzonitrile. This pathway involves the formation of the

tetrazole ring first, followed by modifications to the benzene ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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